5-Bromo-2-(methylthio)pyrimidine
Overview
Description
5-Bromo-2-(methylthio)pyrimidine: is a halogenated heterocyclic compound with the molecular formula C5H5BrN2S and a molecular weight of 205.08 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under certain conditions . This suggests that 5-Bromo-2-(methylthio)pyrimidine might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, suggesting that this compound could potentially influence multiple pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its solubility in water is reported to be slightly soluble (042 g/L), which could impact its bioavailability .
Result of Action
Given its potential interactions with various biological targets, it’s plausible that this compound could induce a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to store in a cool, dry place in a tightly closed container, with adequate ventilation . This suggests that factors such as temperature, humidity, and exposure to light or oxygen could potentially affect its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Chemistry: 5-Bromo-2-(methylthio)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Comparison with Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine
- 5-Iodo-2-(methylthio)pyrimidine
- 2-(Methylthio)pyrimidine
Comparison:
- 5-Chloro-2-(methylthio)pyrimidine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and may be used in different synthetic applications .
- 5-Iodo-2-(methylthio)pyrimidine: Contains an iodine atom, which is larger and more reactive than bromine. This compound may be used in reactions requiring a more reactive halogen .
- 2-(Methylthio)pyrimidine: Lacks the halogen atom, making it less reactive in substitution reactions. It serves as a precursor for the synthesis of halogenated derivatives .
Uniqueness: 5-Bromo-2-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSPLBDSJLPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406231 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-67-3 | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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